molecular formula C20H15N5O B5437987 5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B5437987
M. Wt: 341.4 g/mol
InChI Key: BQTLZRSIKJJXGE-RVDMUPIBSA-N
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Description

The compound “5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile” is a complex organic molecule with the molecular formula C21H17N5O2 . It has an average mass of 371.392 Da and a monoisotopic mass of 371.138214 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an amino group, a cyano group, a vinyl group, a phenyl group, and a pyrazole group . The presence of these functional groups contributes to the compound’s unique chemical properties and reactivity.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-26-17-9-7-14(8-10-17)11-15(12-21)19-18(13-22)20(23)25(24-19)16-5-3-2-4-6-16/h2-11H,23H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTLZRSIKJJXGE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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